molecular formula C21H21N5O2 B2657726 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 1788556-08-0

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2657726
CAS No.: 1788556-08-0
M. Wt: 375.432
InChI Key: CUUZOAXIEWTKPY-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS 1788556-08-0) is a synthetic small molecule with a complex structure that incorporates both benzimidazole and benzoxazole heterocyclic systems, linked through a pyrrolidine-acetamide scaffold . This specific molecular architecture suggests significant potential for interaction with various biological targets. Heterocyclic compounds containing benzimidazole and benzoxazole motifs are extensively studied in medicinal chemistry and are known to exhibit a wide range of pharmacological activities. For instance, research into structurally related molecules has demonstrated their relevance as multitarget-directed ligands for complex neurological disorders and as potential inhibitors of ion channels . The presence of these privileged structures indicates that this compound is a valuable chemical tool for probing protein function and for inclusion in high-throughput screening libraries to identify new therapeutic leads. Researchers can leverage this compound to investigate unexplored biological pathways, develop structure-activity relationship (SAR) models, and advance projects in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20(13-25-14-23-16-7-1-3-9-18(16)25)22-12-15-6-5-11-26(15)21-24-17-8-2-4-10-19(17)28-21/h1-4,7-10,14-15H,5-6,11-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUZOAXIEWTKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The starting materials usually include 1H-1,3-benzodiazole and 1,3-benzoxazole derivatives. The synthetic route may involve the following steps:

    Formation of the Benzodiazole and Benzoxazole Rings: These rings are synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The benzodiazole and benzoxazole rings are coupled using a suitable linker, such as a pyrrolidine derivative.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Benzimidazole Derivatives

The target compound shares structural motifs with several analogs:

Compound 12 (2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide)

  • Structural Features: Benzimidazole linked to a pyrrolidinone via an acetohydrazide group.
  • Synthesis & Physical Properties : Synthesized in 65% yield with a melting point of 194–195°C .
  • Key Differences: The target compound replaces the hydrazide group with an acetamide and incorporates a benzoxazole instead of a methylphenyl-pyrrolidinone. This substitution may influence electronic properties and target binding.

Compound 13 (Anti-HCV Benzimidazole-Triazole Hybrid)

  • Structural Features : Combines benzimidazole with a 1,2,3-triazole and acetamide.
  • Biological Activity : Demonstrated significant anti-HCV activity .

Comparison with Benzoxazole and Benzothiazole Analogues

N-[6-(Pyridin-3-yl)-1,3-Benzothiazol-2-yl]acetamide

  • Structural Features : Benzothiazole core with a pyridine substituent and acetamide group .
  • Key Differences: The target compound’s benzoxazole (oxygen-containing) vs. Sulfur in benzothiazole may enhance lipophilicity compared to oxygen in benzoxazole.

[(1,3-Benzothiazol-2-yl)aminocarbonyl]methyl Piperidine-1-carbodithioate

  • Structural Features : Benzothiazole-amide hybrid with a dithiocarbamate group .
  • Key Differences : The target compound’s pyrrolidine-benzoxazole system may offer greater conformational flexibility compared to the rigid dithiocarbamate moiety, influencing pharmacokinetic properties.

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Heterocycles Functional Groups Yield (%) Melting Point (°C) Biological Activity
Target Compound Benzimidazole, Benzoxazole Acetamide, Pyrrolidine Hypothesized antiviral
Compound 12 Benzimidazole Acetohydrazide, Pyrrolidinone 65 194–195
Compound 13 Benzimidazole, Triazole Acetamide Anti-HCV
N-[6-(Pyridin-3-yl)-1,3-Benzothiazol-2-yl]acetamide Benzothiazole Acetamide, Pyridine

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C23H24N4O2
  • Molecular Weight : 392.46 g/mol

The structure features a benzodiazole moiety linked to a benzoxazole-pyrrolidine framework, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Anthelmintic Activity : In a screening study using Caenorhabditis elegans as a model organism, the compound demonstrated significant anthelmintic activity. The study highlighted its ability to impair motility and viability in nematodes, suggesting potential for treating parasitic infections in humans and livestock .
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnthelminticReduced motility and viability in C. elegans
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Screening :
    A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anthelmintic Efficacy :
    In a randomized screening involving 181 compounds, this specific compound was identified for its significant anthelmintic activity against C. elegans. The results were quantified using survival assays and motility tests, demonstrating a dose-dependent response .
  • Cancer Cell Line Studies :
    The compound was tested against various cancer cell lines including breast (MCF-7) and lung (A549) cancers. Results indicated a reduction in cell viability by more than 50% at concentrations above 10 µM, with further analysis revealing activation of apoptotic pathways .

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